molecular formula C22H26N2O7 B7888308 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate

3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate

货号: B7888308
分子量: 430.5 g/mol
InChI 键: HRXFENQYWZZQMX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate is a chiral compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of amino alcohols or amino acids.

    Introduction of the Diphenylacetamide Moiety: This step involves the reaction of the pyrrolidine derivative with diphenylacetyl chloride under basic conditions to form the diphenylacetamide structure.

    Resolution of the Chiral Center: The chiral center can be resolved using chiral acids such as L-tartaric acid to obtain the desired enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Large-scale reactions using industrial reactors.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially forming amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

科学研究应用

Chemical Properties and Structure

  • Molecular Formula : C22H26N2O7
  • Molecular Weight : 430.46 g/mol
  • CAS Number : 134002-26-9
  • Melting Point : 185 - 189°C

The compound's structure features a pyrrolidine ring substituted with a carbamoyl group and diphenylmethyl moiety, which contributes to its biological activity and solubility properties.

Synthesis of Darifenacin

One of the primary applications of 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate is as an intermediate in the synthesis of Darifenacin, a medication used to treat overactive bladder. The compound serves as a precursor in the production of this antimuscarinic agent, which works by inhibiting specific receptors in the bladder to reduce urinary urgency and frequency .

Research and Development

The compound is also utilized in research settings for the development of new therapeutic agents. Its structural characteristics allow for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, studies have investigated its potential in developing drugs targeting neurological disorders due to its ability to cross the blood-brain barrier .

Anticholinergic Properties

Preliminary studies have shown that this compound exhibits anticholinergic activity similar to Darifenacin. This activity is significant for conditions involving involuntary muscle contractions, such as overactive bladder and certain gastrointestinal disorders .

Neuroprotective Effects

Research indicates that compounds related to this tartrate may have neuroprotective effects. By modulating neurotransmitter levels, they could potentially offer therapeutic benefits in neurodegenerative diseases like Alzheimer's .

Case Study 1: Synthesis Efficiency

A study published in a peer-reviewed journal evaluated the efficiency of synthesizing Darifenacin using this compound as a starting material. The researchers reported a yield improvement of over 30% compared to previous methods, highlighting the compound's importance in pharmaceutical manufacturing .

Case Study 2: Pharmacological Testing

In another study focusing on pharmacological testing, researchers assessed the anticholinergic effects of derivatives synthesized from this tartrate. The results indicated that modifications could enhance receptor selectivity and reduce side effects commonly associated with anticholinergic drugs .

作用机制

The mechanism of action of 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and diphenylacetamide moiety contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.

相似化合物的比较

    (S)-2,2-Diphenyl-2-(3-pyrrolidinyl)acetamide: The non-tartrate form of the compound.

    ®-2,2-Diphenyl-2-(3-pyrrolidinyl)acetamide L-Tartrate: The enantiomer of the compound.

    2,2-Diphenyl-2-(3-pyrrolidinyl)acetamide: The racemic mixture of the compound.

Uniqueness: 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate is unique due to its specific stereochemistry, which can result in different biological activities and therapeutic effects compared to its enantiomers and racemic mixtures. The presence of the L-tartrate moiety also enhances its solubility and stability, making it more suitable for pharmaceutical applications.

生物活性

3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate is a compound that has garnered attention for its potential biological activities, particularly as an intermediate in the synthesis of pharmaceutical agents such as darifenacin, a muscarinic receptor antagonist used in the treatment of overactive bladder. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C22H26N2O7
  • Molecular Weight : 430.46 g/mol
  • CAS Number : 134002-26-9
  • Melting Point : 185 - 189°C .

The primary mechanism of action for this compound is its role as a muscarinic receptor antagonist. This compound inhibits the action of acetylcholine at muscarinic receptors, which are involved in various physiological processes including smooth muscle contraction and glandular secretion.

Anticancer Activity

Recent studies have explored the cytotoxic effects of compounds related to this structure on cancer cell lines. For instance, research indicated that derivatives of pyrrolidine exhibited significant cytotoxicity against MCF-7 breast cancer cells, with some compounds showing higher efficacy than tamoxifen . These findings suggest that modifications to the pyrrolidine structure can enhance anticancer properties.

Case Studies

  • Cytotoxicity Testing : A study evaluated various synthesized compounds derived from similar scaffolds against MCF-7 cell lines using the MTT assay. Results demonstrated that certain derivatives had IC50 values significantly lower than those of established chemotherapeutics, indicating promising anticancer activity .
  • Muscarinic Receptor Antagonism : The compound has been noted for its role in the synthesis of darifenacin, which has been clinically proven to be effective in treating overactive bladder syndrome by blocking M3 muscarinic receptors .
  • HIV-1 Inhibition : Some derivatives have shown potential as CCR5 receptor antagonists, which are critical in HIV-1 infection pathways. A specific compound demonstrated low nanomolar potency against the CCR5 receptor, indicating potential applications in antiviral therapies .

Data Table: Biological Activity Overview

Biological ActivityAssay TypeCell Line/TargetIC50 Value (nM)Reference
CytotoxicityMTT AssayMCF-7 (Breast Cancer)< 100
Muscarinic Receptor AntagonismFunctional AssayM3 Receptors-
CCR5 AntagonismBinding AssayCCR5 Receptor< 10

属性

IUPAC Name

2,3-dihydroxybutanedioic acid;2,2-diphenyl-2-pyrrolidin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.C4H6O6/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;5-1(3(7)8)2(6)4(9)10/h1-10,16,20H,11-13H2,(H2,19,21);1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXFENQYWZZQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。